3-(2-Methoxyethoxy)pyridin-2-amine
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Overview
Description
3-(2-Methoxyethoxy)pyridin-2-amine is an organic compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . This compound is characterized by a pyridine ring substituted with a 2-methoxyethoxy group and an amino group at the 2-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 3-(2-Methoxyethoxy)pyridin-2-amine typically involves the reaction of 2-chloropyridine with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-(2-Methoxyethoxy)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions: Typical reagents include potassium carbonate, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride.
Scientific Research Applications
3-(2-Methoxyethoxy)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)pyridin-2-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
3-(2-Methoxyethoxy)pyridin-2-amine can be compared with other similar compounds such as:
2-(2-Methoxyethoxy)pyridin-3-amine: Similar structure but with the amino group at the 3-position.
3-(Benzyloxy)pyridin-2-amine: Contains a benzyloxy group instead of a methoxyethoxy group.
3-(1-Naphthylmethoxy)pyridin-2-amine: Contains a naphthylmethoxy group instead of a methoxyethoxy group.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-(2-methoxyethoxy)pyridin-2-amine |
InChI |
InChI=1S/C8H12N2O2/c1-11-5-6-12-7-3-2-4-10-8(7)9/h2-4H,5-6H2,1H3,(H2,9,10) |
InChI Key |
UPCNCPSEMMNVLW-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(N=CC=C1)N |
Origin of Product |
United States |
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